molecular formula C21H18N2O2S B2947181 3-(3-methoxybenzyl)-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1206993-09-0

3-(3-methoxybenzyl)-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No. B2947181
CAS RN: 1206993-09-0
M. Wt: 362.45
InChI Key: ANSLOWACLPREIX-UHFFFAOYSA-N
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Description

Thieno[3,2-d]pyrimidin-4(3H)-ones are a class of compounds that have been studied for their potential as antitubercular agents . They have been designed and synthesized to be screened against Mycobacteria .


Synthesis Analysis

The synthesis of thieno[3,2-d]pyrimidin-4(3H)-ones involves designing and creating a number of these compounds, which are then screened against Mycobacteria . The exact synthesis process for “3-(3-methoxybenzyl)-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one” is not specified in the available resources.

Mechanism of Action

Thieno[3,2-d]pyrimidin-4(3H)-ones are known to inhibit Cyt-bd, an enzyme in Mycobacterium tuberculosis . This suggests that these compounds may work by interfering with the energy metabolism of this bacterium .

Future Directions

The future directions for research on thieno[3,2-d]pyrimidin-4(3H)-ones could involve further development and testing of these compounds as potential antitubercular agents . More research is needed to understand their synthesis, molecular structure, chemical reactions, mechanism of action, and safety and hazards.

properties

IUPAC Name

3-[(3-methoxyphenyl)methyl]-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O2S/c1-14-5-3-7-16(9-14)18-12-26-20-19(18)22-13-23(21(20)24)11-15-6-4-8-17(10-15)25-2/h3-10,12-13H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANSLOWACLPREIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CSC3=C2N=CN(C3=O)CC4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-methoxybenzyl)-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one

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